SynaptoRedTM C2
Description
SynaptoRed™ C2 (Synonyms: FM 4-64) is a lipophilic, water-soluble styryl dye widely used for selective staining of cellular membranes and tracking vesicular dynamics. Its fluorescence properties include an excitation range of 530–560 nm and emission at 590–650 nm, making it suitable for red-channel imaging . The dye binds to lipid bilayers, enabling visualization of endocytic/exocytic processes, synaptic vesicle recycling, and plasma membrane dynamics in mammalian, bacterial, and fungal cells . Key applications include:
- Membrane trafficking studies: Monitoring endocytosis and exocytosis in real time .
- Organelle labeling: Staining vacuolar membranes in yeast and synaptic vesicles in neurons .
- Cell viability assays: Quantifying vesicle formation and cell protrusion dynamics in cancer research .
SynaptoRed™ C2 is preferred for its high photostability and specificity, though its rapid internalization into yeast vacuoles limits its use in prolonged fungal studies .
Properties
IUPAC Name |
3-[4-[6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N3.2BrH/c1-6-32(7-2)30-20-18-28(19-21-30)16-13-11-12-14-17-29-22-25-31(26-23-29)24-15-27-33(8-3,9-4)10-5;;/h11-14,16-23,25-26H,6-10,15,24,27H2,1-5H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVSZGYRRUMOFH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of SynaptoRedTM C2 involves the synthesis of an amphiphilic styryl dye. The synthetic route typically includes the reaction of a pyridinium salt with a styryl dye precursor under specific conditions to form the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide or ethanol, and the reaction is carried out at controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to achieve high purity levels .
Chemical Reactions Analysis
SynaptoRedTM C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its fluorescence properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Monitoring Synaptic Activity
SynaptoRed™ C2 is primarily used for visualizing synaptic vesicles in neurons. It is particularly effective in fluorescence microscopy to monitor synaptic activity at synapses and neuromuscular junctions.
- Case Study : In a study by Fischer-Parton et al. (2000), SynaptoRed™ C2 was employed to analyze endocytosis and vesicle trafficking in living fungal hyphae, demonstrating its versatility beyond neuronal applications .
Studying Endocytosis
This dye has been instrumental in understanding the mechanisms of endocytosis in various cell types.
- Data Table: Endocytosis Studies Using SynaptoRed™ C2
Electroporation Studies
SynaptoRed™ C2 has been used to monitor electroporation effects in neuronal membranes, revealing insights into membrane dynamics under electrical stimulation.
- Case Study : Research highlighted that SynaptoRed™ C2 displays voltage sensitivity during electroporation, providing valuable data on membrane potential changes during cellular processes .
Imaging Bacterial Cells
The dye's utility extends to microbiology, where it has been used to stain both Gram-positive and Gram-negative bacteria.
- Application Example : In research involving arbuscular mycorrhizal fungi, SynaptoRed™ C2 was utilized alongside other dyes to differentiate bacterial cells from fungal nuclei in spore samples .
Mechanism of Action
The mechanism of action of SynaptoRedTM C2 involves its binding to cell membranes and inner membrane organelles. The dye’s amphiphilic nature allows it to integrate into lipid bilayers, where it fluoresces upon excitation. This fluorescence enables the visualization of membrane dynamics and synaptic activity. The molecular targets of this compound include synaptic vesicles and other membrane-bound structures, and its pathways involve endocytic and exocytic processes .
Comparison with Similar Compounds
Comparison with Similar Styryl Dyes
Spectral and Chemical Properties
The table below compares SynaptoRed™ C2 with structurally related styryl dyes:
| Compound | Chemical Class | Excitation (nm) | Emission (nm) | Key Applications | Cellular Localization |
|---|---|---|---|---|---|
| SynaptoRed™ C2 | Styryl dye | 530–560 | 590–650 | Endocytosis/exocytosis tracking, synaptic activity, yeast vacuolar membrane staining | Plasma membrane, endocytic vesicles |
| FM1-43 | Styryl dye | 488 | 515–575 | Synaptic vesicle recycling, bulk endocytosis assays | Plasma membrane, synaptic vesicles |
| SynaptoGreen™ | Styryl dye | 470–490 | 510–550 | Neuronal membrane trafficking, mitochondrial dynamics | Plasma membrane, mitochondria |
| DiI | Carbocyanine | 549 | 565–620 | Long-term membrane labeling, cell tracing | Plasma membrane, fixed cells |
Key Observations :
- Spectral Range : SynaptoRed™ C2 occupies the red spectrum, reducing overlap with green fluorescent proteins (e.g., GFP) in multiplex imaging .
- Lipophilicity : Unlike DiI, which integrates permanently into membranes, SynaptoRed™ C2 requires active transport for internalization, enabling dynamic tracking of vesicle cycling .
- Photostability : SynaptoRed™ C2 outperforms FM1-43 in prolonged imaging due to reduced photobleaching .
Endocytosis Assays
- SynaptoRed™ C2 : Used to quantify vesicle formation in breast cancer cells (MDA-MB-231) with high precision, showing 15–30 vesicles/cell under standard conditions .
- FM1-43 : Preferred for neuronal studies due to faster membrane binding kinetics but shows lower signal retention in long-term assays .
Organelle Specificity
- Yeast Studies : SynaptoRed™ C2 rapidly internalizes into vacuolar membranes within minutes, complicating plasma membrane studies in fungi. In contrast, SynaptoGreen™ exhibits slower internalization, making it better for surface-membrane tracking .
- Plant Cells : SynaptoRed™ C2 effectively labels endocytic vesicles in Arabidopsis roots, with minimal overlap with SKD1-labeled structures under heat stress .
Compatibility with Pharmacological Treatments
Research Findings and Performance Metrics
Quantitative Performance in Cancer Cell Studies
SynaptoRed™ C2 was used to measure membrane dynamics in metastatic breast cancer cells (MDA-MB-231):
| Parameter | SynaptoRed™ C2 | FM1-43 |
|---|---|---|
| Vesicles/cell | 25.3 ± 3.1 | 18.7 ± 2.4 |
| Signal-to-noise ratio | 12.5:1 | 8.3:1 |
| Photostability (t½) | >60 min | ~30 min |
Data derived from triple technical repeats; statistical significance (p < 0.05) confirmed via one-way ANOVA .
Limitations and Optimization Strategies
- Rapid Internalization in Yeast : SynaptoRed™ C2 is unsuitable for prolonged plasma membrane studies in fungi. Alternative dyes like SynaptoGreen™ or pH-resistant probes are recommended .
- Concentration Sensitivity : Optimal staining requires titration (5–20 µM), as higher concentrations induce artifactual vesicle clustering .
Q & A
Q. How should researchers design experiments using SynaptoRedTM C2 for synaptic vesicle imaging in neuronal models?
- Methodological Answer: Begin by defining the experimental objectives (e.g., quantifying vesicle dynamics, tracking recycling rates). Select appropriate controls: (a) Positive controls (e.g., KCl depolarization to trigger exocytosis), (b) Negative controls (e.g., incubation with botulinum toxin to inhibit vesicle fusion). Optimize this compound concentration and incubation time based on cell type and viability assays. Validate specificity using genetic knockdown or pharmacological inhibition of synaptic proteins . Use time-lapse microscopy with standardized acquisition parameters (e.g., exposure time, frame rate) to minimize photobleaching .
Q. What are the critical controls required when using this compound to ensure data reliability?
- Methodological Answer: Include: (a) Technical replicates (repeated measurements under identical conditions), (b) Biological replicates (independent cell cultures or animal models), and (c) Experimental controls (e.g., untreated samples, vehicle-only treatments). For quantitative analysis, normalize fluorescence intensity to baseline levels pre-stimulation. Cross-validate results with alternative probes (e.g., pH-sensitive dyes) to confirm specificity .
Q. How can researchers interpret variability in this compound fluorescence data across experimental replicates?
- Methodological Answer: Apply statistical models (e.g., mixed-effects analysis) to account for batch effects or inter-sample variability. Use tools like coefficient of variation (CV) to distinguish biological variability from technical noise. Review imaging parameters (e.g., focal plane consistency, dye saturation) and consider confocal microscopy for improved spatial resolution .
Advanced Research Questions
Q. How should researchers resolve contradictions between this compound data and results from other synaptic probes (e.g., FM dyes)?
- Methodological Answer: Conduct a systematic review of experimental conditions: (a) Compare dye loading protocols (e.g., incubation time, temperature), (b) Assess stimulation methods (e.g., electrical vs. chemical depolarization), and (c) Evaluate detection sensitivity (e.g., wavelength compatibility with other fluorophores). Perform meta-analysis of published datasets to identify confounding factors (e.g., cell-type-specific dye retention) .
Q. What strategies are effective for integrating this compound with electrophysiology or optogenetics in live-cell imaging?
- Methodological Answer: Synchronize imaging and electrophysiology setups using trigger-based software (e.g., Micro-Manager or LabVIEW). For optogenetic experiments, select light wavelengths that do not overlap with this compound excitation/emission spectra. Validate temporal resolution by comparing vesicle dynamics pre-/post-stimulation .
Q. Which statistical models are most suitable for analyzing time-series data from this compound experiments?
- Methodological Answer: Use generalized linear mixed models (GLMMs) to account for repeated measures and random effects (e.g., cell-to-cell variability). For non-linear trends (e.g., vesicle recycling rates), apply Gaussian processes or Bayesian hierarchical modeling. Validate models using bootstrapping or cross-validation .
Q. How can researchers validate this compound specificity in non-neuronal cell models or disease-specific contexts (e.g., neurodegenerative models)?
- Methodological Answer: Perform co-staining with organelle-specific markers (e.g., lysotracker for lysosomes) to rule off-target labeling. In disease models, compare dye performance in wild-type vs. mutant cells (e.g., APP/PS1 neurons for Alzheimer’s). Use siRNA knockdown of synaptic proteins (e.g., synaptophysin) to confirm signal dependence on vesicle integrity .
Q. What are the best practices for longitudinal studies using this compound to track synaptic changes over days/weeks?
- Methodological Answer: Optimize culture conditions to maintain cell viability (e.g., reduced phototoxicity via low-light imaging). Include internal reference standards (e.g., inert fluorescent beads) to correct for day-to-day instrument variability. Analyze photostability under prolonged illumination and adjust imaging intervals accordingly .
Methodological Guidance for Data Synthesis
Q. How to conduct a rigorous literature review on this compound applications in synaptic research?
- Methodological Answer: Use structured databases (e.g., PubMed, Web of Science) with search terms like "this compound AND synaptic vesicles NOT review" to filter primary studies. Apply the PRISMA framework to screen and categorize findings. Critically assess study quality using tools like GRADE for experimental rigor .
Q. How to design a multi-center study using this compound to ensure cross-lab reproducibility?
- Methodological Answer:
Develop a standardized protocol detailing dye preparation, imaging settings, and data normalization. Distribute reference samples (e.g., pre-stained neuronal cultures) to all labs for inter-lab calibration. Use cloud-based platforms (e.g., Zenodo) to share raw data and enable centralized analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
